2-Amino-1-(pyridin-4-yl)propane-1,3-diol
Description
2-Amino-1-(pyridin-4-yl)propane-1,3-diol is a chiral amino alcohol derivative characterized by a pyridin-4-yl substituent at the C1 position and an amino group at the C2 position of the propane-1,3-diol backbone. These analogs play critical roles in pharmaceutical synthesis, degradation analysis, and chiral resolution technologies. For instance, (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CHA) is a key intermediate in the industrial production of pregabalin , while 2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a well-documented degradation product of chloramphenicol .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-amino-1-pyridin-4-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H12N2O2/c9-7(5-11)8(12)6-1-3-10-4-2-6/h1-4,7-8,11-12H,5,9H2 |
InChI Key |
DHSFKBJUZBNXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(C(CO)N)O |
Origin of Product |
United States |
Preparation Methods
Chemoenzymatic Process
A novel and efficient chemoenzymatic method was developed for preparing (S)-1-(pyridin-4-yl)-1,3-propanediol, a key intermediate closely related to this compound. This process starts from inexpensive and commercially available isonicotinic acid (pyridine-4-carboxylic acid) and involves the following steps:
- Enzymatic reduction using ketoreductase (KRED) to obtain a chiral β-hydroxyester intermediate with high enantiomeric excess (up to 99.9% ee).
- Chemical reduction using a sodium borohydride/magnesium chloride system to convert the β-hydroxyester to (S)-1-(pyridin-4-yl)-1,3-propanediol with high yield (80%) and excellent enantiopurity (>99.9% ee).
This chemoenzymatic route offers advantages of cost-effectiveness, environmental friendliness, and scalability, demonstrated at a 100-gram scale with substrate concentrations up to 150 g/L and 93% yield of the β-hydroxyester intermediate.
Chemical Reduction and Amination Methods
Traditional chemical synthesis routes for amino-propane diols involve:
- Starting from 1,3-dihydroxyacetone or its dimer, reacting with amines to form intermediate alkoxyimines.
- Subsequent reduction of these intermediates using reducing agents such as sodium borohydride to yield amino-propane-1,3-diols.
Specifically, for this compound, the amino group can be introduced via amination of appropriate chloro-substituted precursors or by reductive amination of pyridine-containing carbonyl compounds.
A representative chemical synthesis involves:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 1,3-Dihydroxyacetone dimer + amine (NH2CH2alkyl) | Formation of alkoxyimine intermediate in solvent |
| 2 | Sodium borohydride (NaBH4) | Reduction of intermediate to amino-propane-1,3-diol |
This method is scalable and has been applied in industrial settings with yields sufficient for commercial production.
Industrial Synthesis and Purification
Industrial production of this compound and its dihydrochloride salt typically follows similar synthetic routes as laboratory methods but optimized for:
- Large-scale reaction volumes
- Enhanced purity through crystallization or chromatographic purification
- Controlled reaction temperatures and pH to maximize yield and product stability
Purification steps often involve crystallization of the dihydrochloride salt to improve handling and storage stability. The compound's hydrochloride salt form is commonly used for pharmaceutical applications due to its improved solubility and bioavailability.
Detailed Reaction Conditions and Data
Summary and Outlook
The preparation of this compound is well-established through both chemoenzymatic and traditional chemical synthetic routes. The chemoenzymatic method offers superior enantioselectivity and environmental advantages, making it promising for industrial pharmaceutical manufacturing. Chemical reduction and amination remain reliable for large-scale production, especially when combined with optimized purification techniques.
Future research may focus on further improving yield, stereoselectivity, and cost-efficiency, as well as exploring alternative biocatalysts and green chemistry approaches to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyridin-4-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include electrophiles for substitution reactions and reducing agents for reduction reactions. Conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include functionalized diol intermediates and cyclic carbonate monomers, which can be further polymerized to produce well-defined homopolymers and copolymers .
Scientific Research Applications
2-Amino-1-(pyridin-4-yl)propane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol involves its interaction with molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, which can influence its reactivity and functionality in different applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound | Aromatic Group | Substituent(s) | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 2-Amino-1-(pyridin-4-yl)propane-1,3-diol | Pyridin-4-yl | -NH₂ (C2) | C₈H₁₁N₃O₂ | 181.20 |
| 2-Amino-1-(4-nitrophenyl)propane-1,3-diol | Phenyl | -NO₂ (C4), -NH₂ (C2) | C₉H₁₃N₂O₄ | 213.21 |
| (1S,2S)-CHA (pregabalin intermediate) | Phenyl | -NO₂ (C4), -NH₂ (C2) | C₉H₁₃N₂O₄ | 213.21 |
| 2-Nitro-1-pyridin-4-yl-propane-1,3-diol | Pyridin-4-yl | -NO₂ (C2) | C₈H₁₀N₂O₄ | 198.18 |
Key Observations :
- Pyridinyl vs.
- Nitro vs. Amino Groups: Nitro groups (e.g., in 2-Amino-1-(4-nitrophenyl)propane-1,3-diol) contribute to UV absorption at 278 nm, enabling HPLC detection , whereas amino groups facilitate chiral resolution in synthetic applications .
Key Observations :
- Industrial Synthesis : (1S,2S)-CHA is produced via stereoselective methods, highlighting the importance of chirality in pharmaceutical intermediates .
- Degradation Pathways: Hydrolysis of chloramphenicol’s amide bond yields 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, necessitating stability-indicating analytical methods for quality control .
Stability and Analytical Challenges
- Stability: The nitro group in 2-Amino-1-(4-nitrophenyl)propane-1,3-diol enhances UV detectability but may reduce stability under acidic or basic conditions .
- Analytical Methods : Reversed-phase HPLC with UV detection is widely used to distinguish chloramphenicol from its degradation product due to structural similarities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-1-(pyridin-4-yl)propane-1,3-diol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of a pyridine-containing ketone precursor. Optimization involves adjusting pH (6.5–7.5) and temperature (25–40°C) to enhance yield. Catalysts like palladium-on-carbon or sodium borohydride are commonly used. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC .
- Key Parameters : Include stoichiometric ratios of precursors, solvent selection (e.g., ethanol or methanol), and inert atmosphere conditions to prevent oxidation of the amine group.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal techniques:
- NMR Spectroscopy : Confirm molecular structure via - and -NMR, focusing on pyridine ring protons (δ 8.5–7.5 ppm) and diol backbone signals (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H] peaks).
- HPLC : Assess purity using a C18 column with UV detection at 254 nm .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store under nitrogen at 2–8°C in amber vials. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) should be conducted to determine shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Perform:
- Dose-Response Curves : Use standardized concentrations (e.g., 1 nM–100 µM) across multiple cell lines.
- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability assays (MTT/XTT) to validate target specificity .
- Impurity Profiling : Identify byproducts (e.g., nitro derivatives) via LC-MS and assess their bioactivity .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyridine-sensitive targets (e.g., kinase domains). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Modeling : Coramine substituent effects (e.g., nitro vs. amino groups) with activity data to optimize lead compounds .
Q. How can the compound’s potential as a drug precursor be evaluated in preclinical models?
- Methodological Answer :
- ADME Studies : Assess bioavailability via in vitro Caco-2 permeability assays and hepatic microsomal stability tests.
- Toxicology : Conduct acute toxicity studies in rodents (OECD 423) and genotoxicity assays (Ames test) .
- In Vivo Efficacy : Use disease-specific models (e.g., murine inflammation models) with pharmacokinetic sampling to measure plasma half-life .
Q. What analytical techniques are suitable for detecting degradation products under stressed conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (80°C), acid/base hydrolysis, and UV light.
- LC-HRMS : Identify degradation products (e.g., oxidized pyridine rings) and propose degradation pathways .
- X-ray Crystallography : Resolve structural changes in degradation byproducts .
Data Contradiction & Validation
Q. How should researchers address conflicting solubility data reported in literature?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry or UV-Vis spectroscopy.
- Standardize Protocols : Report temperature (e.g., 25°C) and agitation methods (e.g., sonication duration) to ensure reproducibility .
Q. What strategies validate the compound’s role in enzyme inhibition when conflicting IC values are reported?
- Methodological Answer :
- Enzyme Source Consistency : Use recombinant enzymes from the same supplier (e.g., Sigma vs. Thermo Fisher).
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and pre-incubate enzymes with the compound to rule time-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
